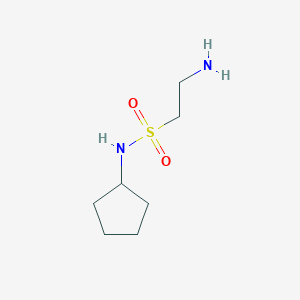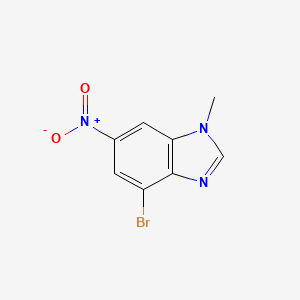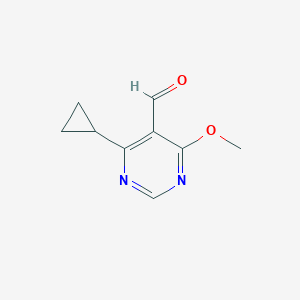
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a benzoic acid derivative.
Substitution Reaction:
Piperazinyl Group Addition: The piperazinyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the benzoic acid core.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Common techniques include:
Refluxing: To ensure complete reaction and high yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazinyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and piperazinyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Piperazine derivatives: Compounds featuring the piperazine ring but with different functional groups attached.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-amino-3-(4-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-8-9(12(16)17)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3,(H,16,17) |
InChI Key |
ZUQBOJHEVASWSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)

